molecular formula C11H16N2O6S B5106455 methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate

methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate

Cat. No.: B5106455
M. Wt: 304.32 g/mol
InChI Key: COJWKQVFHWXNOY-UHFFFAOYSA-N
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Description

Methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate, also known as MBC-11, is a chemical compound that has gained significant attention in the field of scientific research. MBC-11 belongs to the class of sulfonamide compounds and has shown promising results in various research studies.

Mechanism of Action

The exact mechanism of action of methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in various cellular processes. For instance, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Inhibition of carbonic anhydrase IX activity leads to a decrease in intracellular pH, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. The compound has also been found to inhibit the activity of various enzymes involved in the biosynthesis of DNA, RNA, and proteins. Furthermore, this compound has been shown to reduce the expression of pro-inflammatory cytokines, indicating its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, this compound has some limitations that need to be considered. The compound has low solubility in water, which can make it challenging to use in some experiments. Additionally, this compound has not been extensively studied in humans, and its safety profile is not fully understood.

Future Directions

Methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate has shown promising results in various research studies, and there are several future directions for its use. One potential application of this compound is in the development of anticancer drugs. The compound has been shown to be effective against various cancer cell lines, and further studies are needed to evaluate its potential as a therapeutic agent. Additionally, this compound has shown potential as an antifungal and antibacterial agent, and further studies are needed to evaluate its efficacy against various pathogens. Furthermore, this compound has shown potential anti-inflammatory effects, and further studies are needed to evaluate its potential use in treating inflammatory diseases. Overall, this compound is a promising compound that has the potential to be used in various therapeutic applications.

Synthesis Methods

Methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate is synthesized by the reaction of 5-hydroxymethyl-2-furoic acid with n-butyl isocyanate and subsequently treating the resulting intermediate with sodium sulfite and sodium nitrite. The final product is obtained by methylation of the intermediate with methyl iodide. The synthesis of this compound is a multistep process that requires expertise in organic chemistry.

Scientific Research Applications

Methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has been found to be effective against various cancer cell lines, including breast cancer, liver cancer, and colon cancer. The compound has also been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. Additionally, this compound has demonstrated antibacterial activity against gram-positive bacteria, including Staphylococcus aureus.

Properties

IUPAC Name

methyl 5-(butylcarbamoylsulfamoyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6S/c1-3-4-7-12-11(15)13-20(16,17)9-6-5-8(19-9)10(14)18-2/h5-6H,3-4,7H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJWKQVFHWXNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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